molecular formula C12H15ClO2 B1581595 5-Chloropentyl benzoate CAS No. 55092-47-2

5-Chloropentyl benzoate

Cat. No.: B1581595
CAS No.: 55092-47-2
M. Wt: 226.7 g/mol
InChI Key: XIOZPPYPTAEPGJ-UHFFFAOYSA-N
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Description

5-Chloropentyl benzoate is an organic compound with the molecular formula C12H15ClO2. It is a benzoate ester derivative where the benzoate group is attached to a 5-chloropentyl chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropentyl benzoate can be synthesized through the reaction of benzoyl chloride with 5-chloropentanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the benzoyl chloride acting as the acylating agent .

Another method involves the use of palladium diacetate as a catalyst. Benzoyl chloride is mixed with tetrahydropyran to form a 1M solution, to which 2 mol% palladium diacetate is added. The mixture is stirred at room temperature for 24 hours, and the product is purified using a gradient of hexane and ethyl acetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of microwave irradiation has also been explored to increase the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Chloropentyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloropentyl benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloropentyl benzoate involves its ability to undergo ester hydrolysis, releasing benzoic acid and 5-chloropentanol. The benzoic acid can act as an antimicrobial agent, while the 5-chloropentanol can participate in further chemical reactions. The molecular targets and pathways involved include esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopentyl benzoate
  • 5-Iodopentyl benzoate
  • 5-Fluoropentyl benzoate

Comparison

5-Chloropentyl benzoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom is less reactive than bromine and iodine but more reactive than fluorine, making it a versatile intermediate in organic synthesis .

Biological Activity

5-Chloropentyl benzoate is an organic compound classified as an ester, derived from benzoic acid and 5-chloropentanol. Its molecular formula is C12H15ClO2C_{12}H_{15}ClO_2 and it has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological assessments, and relevant case studies.

This compound is characterized by the presence of a chlorinated alkyl chain, which influences its interaction with biological systems. The compound's structure can be represented as follows:

5 Chloropentyl benzoate C12H15ClO2\text{5 Chloropentyl benzoate }\quad \text{C}_{12}\text{H}_{15}\text{ClO}_2
PropertyValue
Molecular Weight230.70 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, particularly in the context of antimicrobial and anesthetic properties. A study focusing on benzoate derivatives highlighted that modifications to the benzoate structure can enhance local anesthetic effects, suggesting potential applications in pain management .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrated that the compound possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of this compound. Evaluations conducted in laboratory animals have shown varying degrees of toxicity depending on dosage and exposure duration. For instance, high doses have resulted in adverse effects such as weight loss and organ damage .

Table 2: Summary of Toxicological Findings

Study TypeFindings
Acute ToxicityMortality observed at high doses
Chronic ExposureLiver damage noted in long-term studies
Skin IrritationMild irritation reported

Case Study 1: Local Anesthetic Properties

In a controlled study, this compound was tested for its local anesthetic properties in animal models. Results indicated that it provided effective analgesia comparable to established anesthetics like tetracaine, with a favorable safety profile at lower concentrations .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as an alternative treatment option .

Properties

IUPAC Name

5-chloropentyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOZPPYPTAEPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203614
Record name 5-Chloropentyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55092-47-2
Record name 5-Chloropentyl benzoate
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Record name 55092-47-2
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Record name 5-Chloropentyl benzoate
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Record name 5-CHLOROPENTYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Chloropentyl benzoate in the synthesis of potential anti-HIV compounds described in the paper?

A: this compound is used as an alkylating agent in the synthesis of two specific uracil derivatives: 1,3-bis-(5-benzoyloxypentyl)-uracil (8) and 1-(5-benzoyloxypentyl)-5-b-butyloxymethyluracil (9) []. The reaction involves alkylation of 5-(b-butyloxymethyl)uracil (4h) with this compound.

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